5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
Description
5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is a synthetic organic compound that falls under the category of fluorinated pyrimidine derivatives. It is characterized by the presence of a trifluoroethoxy group attached to the pyrimidine ring, which imparts unique chemical properties to the compound.
Properties
CAS No. |
211677-46-2 |
|---|---|
Molecular Formula |
C6H6F3N3O |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionssolvent such as ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Alkyl halides, organometallic reagents; reaction conditionsbase such as potassium carbonate, solvent such as dimethylformamide, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various alkylated or arylated pyrimidine derivatives.
Scientific Research Applications
5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated pyrimidine derivatives for various chemical studies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes, including the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: A precursor in the synthesis of 5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine, known for its biological activities.
5-(2,2,2-trifluoroethoxy)pyridin-2-amine: A structurally similar compound with a pyridine ring instead of a pyrimidine ring, exhibiting different chemical and biological properties.
2-(2,2,2-trifluoroethoxy)pyrimidine-5-boronic acid, pinacol ester: Another fluorinated pyrimidine derivative used in various chemical applications.
Uniqueness
5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
